![molecular formula C16H18N2O5S B2802377 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865161-78-0](/img/structure/B2802377.png)

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

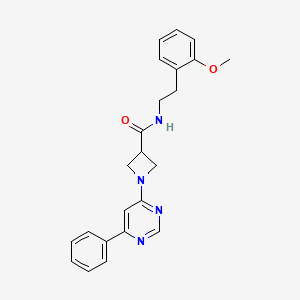

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in medicinal chemistry .

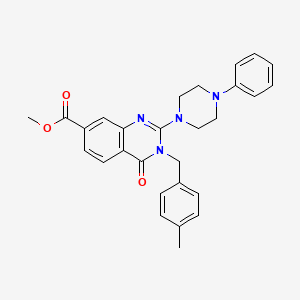

Molecular Structure Analysis

The benzothiazole core of the molecule is aromatic, contributing to the compound’s stability. The methoxy groups (-OCH3) are electron-donating, which could influence the compound’s reactivity. The dioxine ring is a cyclic ether, which may also affect the compound’s properties .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, due to the presence of the aromatic ring . The methoxy groups and the dioxine ring could potentially undergo reactions as well.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, benzothiazoles are stable compounds due to their aromaticity. The presence of the methoxy groups and the dioxine ring could influence properties like solubility .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Agents : A study synthesized novel compounds, including derivatives related to the mentioned compound, demonstrating their effectiveness as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Photoreactions in Presence of Singlet Oxygen : Research on the photoreactions of similar thiazole compounds in the presence of singlet oxygen reveals insights into their behavior and potential applications in photochemistry (Mahran et al., 1983).

Antibacterial Agents : A study focused on the design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted compounds, highlighting their potential as antibacterial agents, particularly effective against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Cycloaddition Reactions for Novel Compounds : A synthesis method involving cycloaddition reactions of similar thiazole compounds has been explored, leading to the formation of novel compounds with potential applications in various fields of chemistry (Zeng et al., 2018).

Chemosensors for Cyanide Anions : Research on coumarin benzothiazole derivatives, similar in structure, highlights their application as chemosensors for cyanide anions. These compounds exhibit a color change and fluorescence quenching in the presence of cyanide, indicating potential use in analytical chemistry (Wang et al., 2015).

Antitumor Activity : A study synthesized new thiazole derivatives and investigated their antitumor activity. Some of these compounds showed significant ability to inhibit the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-20-6-5-18-12-4-3-11(21-2)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGPGWCUCLIGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)

![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)

![Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2802317.png)